MRGPRX4 modulator-1
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Overview
Description
MRGPRX4 modulator-1 is a compound that targets the Mas-related G-protein-coupled receptor X4 (MRGPRX4). This receptor is primarily involved in mediating itch sensations, particularly cholestatic itch, which is associated with liver diseases . This compound has been identified as a potential therapeutic agent for conditions related to itch and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRGPRX4 modulator-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the reaction of 2-pyridinecarboxylic acid with appropriate reagents to form the core pyridine structure.
Functional group modifications: The core structure is then modified by introducing various functional groups, such as chloro and trifluoromethyl groups, through substitution reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity. The process typically involves:
Batch reactions: Conducting reactions in large batches to produce significant quantities of the compound.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
MRGPRX4 modulator-1 undergoes various chemical reactions, including:
Substitution reactions: Introduction of functional groups such as chloro and trifluoromethyl groups.
Oxidation and reduction reactions: Modifying the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Chlorinating agents: For introducing chloro groups.
Trifluoromethylating agents: For introducing trifluoromethyl groups.
Oxidizing and reducing agents: For modifying the oxidation state of specific atoms.
Major Products Formed
The major products formed from these reactions include the final this compound compound with specific functional groups that enhance its activity and selectivity towards the MRGPRX4 receptor .
Scientific Research Applications
MRGPRX4 modulator-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of MRGPRX4 receptors.
Biology: Investigating the role of MRGPRX4 in mediating itch and pain sensations.
Medicine: Potential therapeutic agent for treating cholestatic itch and other conditions related to MRGPRX4 activity.
Industry: Development of new drugs targeting MRGPRX4 for various therapeutic applications
Mechanism of Action
MRGPRX4 modulator-1 exerts its effects by binding to the MRGPRX4 receptor, a G-protein-coupled receptor. This binding triggers a cascade of intracellular signaling events, leading to the modulation of itch and pain sensations. The molecular targets and pathways involved include:
G-protein activation: Binding of this compound to the receptor activates G-proteins, which then initiate downstream signaling pathways.
Calcium signaling: Activation of MRGPRX4 leads to an increase in intracellular calcium levels, which plays a crucial role in mediating itch sensations
Comparison with Similar Compounds
MRGPRX4 modulator-1 can be compared with other similar compounds targeting the MRGPRX family of receptors, such as:
MRGPRX1 modulators: These compounds target the MRGPRX1 receptor, which is involved in mediating itch and pain sensations similar to MRGPRX4.
MRGPRX2 modulators: These compounds target the MRGPRX2 receptor, which is involved in allergic reactions and inflammation
This compound stands out due to its high selectivity and potency towards the MRGPRX4 receptor, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C16H13ClF3NO3 |
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Molecular Weight |
359.73 g/mol |
IUPAC Name |
6-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-4-ethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H13ClF3NO3/c1-2-9-5-11(21-13(6-9)15(22)23)8-24-14-4-3-10(7-12(14)17)16(18,19)20/h3-7H,2,8H2,1H3,(H,22,23) |
InChI Key |
UNHAKUSQBBXQSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=C1)C(=O)O)COC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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